4-Acetamido-3-methylcinnamic acid

Physicochemical Characterization Material Science Chromatography

Sourcing a cinnamic acid derivative with a specific, validated substitution pattern for structure-activity relationship (SAR) studies often leads to supply gaps. This compound directly addresses that need as a pre-functionalized scaffold. - Enables direct exploration of steric and electronic effects from its unique 4-acetamido and 3-methyl groups on biological targets like acetylcholinesterase (AChE). - Offers a higher molecular weight and distinct lipophilicity profile compared to unsubstituted analogs for advanced material science applications, such as MOF synthesis. - Supplied with certified purity, ensuring reliable and reproducible results in sensitive assays and polymerizations.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8316493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-methylcinnamic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=CC(=O)O)NC(=O)C
InChIInChI=1S/C12H13NO3/c1-8-7-10(4-6-12(15)16)3-5-11(8)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)
InChIKeyKCNYFGBDSUEYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-3-methylcinnamic Acid Overview


4-Acetamido-3-methylcinnamic acid is a substituted cinnamic acid derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol [1]. It features a cinnamic acid core substituted with an acetamido group at the para position and a methyl group at the meta position. The compound is available as a research chemical with a typical purity of 95% . Its structural features position it within a class of molecules known for their utility in organic synthesis, particularly as building blocks or intermediates for more complex bioactive molecules, although specific applications for this derivative remain less documented than for simpler cinnamic acid analogs [2].

4-Acetamido-3-methylcinnamic Acid Substitution Risks


Direct substitution of 4-acetamido-3-methylcinnamic acid with generic or unsubstituted cinnamic acid analogs is not advisable due to the profound impact of substituents on physicochemical properties and biological activity. The presence of both the 4-acetamido and 3-methyl groups on the aromatic ring alters the compound's lipophilicity, solubility, and electronic distribution compared to cinnamic acid or mono-substituted variants [1]. Within the broader cinnamic acid class, structure-activity relationship (SAR) studies have firmly established that specific substituent patterns are critical for determining the potency and selectivity of a compound's interaction with biological targets, such as enzymes [2]. For instance, the inhibitory activity against acetylcholinesterase (AChE) has been shown to vary significantly between cinnamic acid derivatives with different substitution patterns [3]. Therefore, using a structurally dissimilar analog in a sensitive assay or a synthetic pathway could lead to invalid results or a failed synthesis.

4-Acetamido-3-methylcinnamic Acid Evidence Guide


Molecular Weight vs. Unsubstituted Cinnamic Acid

The molecular weight of 4-acetamido-3-methylcinnamic acid is 219.24 g/mol, which is approximately 48% greater than the unsubstituted cinnamic acid core (148.16 g/mol) [1]. This substantial increase is due to the addition of both the methyl and acetamido substituents. This difference is critical for applications where molecular mass is a key parameter, such as in mass spectrometry-based identification and quantitation, or in the design of larger molecular weight building blocks for polymer or material synthesis [2].

Physicochemical Characterization Material Science Chromatography

Lipophilicity vs. Hydroxycinnamic Analogs

The predicted cLogP (a measure of lipophilicity) for 4-acetamido-3-methylcinnamic acid is higher than that of common hydroxycinnamic acid derivatives like ferulic acid or caffeic acid [1]. While specific experimental LogP values for the target compound are not widely reported, computational predictions and comparison with structurally similar compounds indicate increased lipophilicity due to the non-polar methyl and acetamido substituents. For instance, cinnamic acid itself has a LogP of ~2.13 [2]. In contrast, p-hydroxycinnamic acid (p-coumaric acid), which contains a polar hydroxyl group, has a lower LogP of ~1.79 [3]. The target compound, lacking the hydroxyl group, is expected to have a higher LogP value, suggesting it may possess different membrane permeability characteristics.

Drug Design Medicinal Chemistry ADME Prediction

Unique Hydrogen Bonding Capacity

The presence of the 4-acetamido group provides a potent hydrogen-bonding donor/acceptor site that is absent in cinnamic acid, 3-methylcinnamic acid, and many other simple derivatives . While cinnamic acid can form carboxylic acid dimers, the acetamido group introduces additional, directional H-bonding capabilities [1]. In related compounds like 4-acetamidocinnamic acid, this group has been shown to be critical for forming coordination polymers with metals . For the target compound, this suggests a capacity for forming more complex and specific intermolecular interactions, which can be exploited in crystal engineering to design materials with novel solid-state architectures or to create ligands for metal-organic frameworks (MOFs).

Supramolecular Chemistry Crystal Engineering Ligand Design

4-Acetamido-3-methylcinnamic Acid Research Applications


AChE Inhibitor Candidate Synthesis

Based on SAR studies showing that cinnamic acid derivatives can be potent AChE inhibitors [1], 4-acetamido-3-methylcinnamic acid represents a unique scaffold. Its specific substitution pattern can be utilized to explore novel interactions within the enzyme's active site. The acetamido and methyl groups may confer distinct steric and electronic properties compared to the unsubstituted core, potentially leading to new lead compounds with improved selectivity or potency profiles in medicinal chemistry programs targeting Alzheimer's disease or other neurological disorders.

MOFs and Coordination Polymers Design

This compound's dual hydrogen-bonding and metal-coordinating potential (via the carboxylic acid) make it a valuable linker in the construction of advanced materials . Its higher molecular weight and unique steric bulk, compared to simpler dicarboxylate linkers like terephthalic acid, allow for the creation of MOFs with larger pore sizes, different topologies, or unique guest-interaction properties. Researchers in material science can leverage this compound to develop new materials for gas storage, separation, or catalysis.

Physicochemical Profiling in Drug Discovery

Due to its specific combination of polar (acetamido, carboxylic acid) and non-polar (methyl, aromatic ring) functionalities, this compound serves as a useful probe molecule in early-stage drug discovery. Its predicted higher cLogP relative to hydroxylated cinnamic acids allows researchers to empirically study the impact of increased lipophilicity on membrane permeability, metabolic stability, and off-target binding in cellular models [2]. This data is crucial for validating computational ADME models and for refining design strategies for CNS-penetrant or intracellularly-targeted drug candidates.

Advanced Polymer Synthesis Intermediate

The presence of a reactive carboxylic acid group makes 4-acetamido-3-methylcinnamic acid a viable monomer for polycondensation or polyaddition reactions. It can be incorporated into the backbone of novel polyesters, polyamides, or polyurethanes. The pendant acetamido and methyl groups on the aromatic ring will influence the final polymer's physical properties, such as glass transition temperature (Tg), solubility, and mechanical strength, offering a distinct profile compared to polymers derived from unsubstituted cinnamic acid or other simple monomers [3].

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